Acetic acid;4-phenylmethoxyoxan-2-ol

Molecular Weight Drug-likeness Formulation Science

Acetic acid;4-phenylmethoxyoxan-2-ol (CAS 645412-74-4) is a distinct chemical entity composed of a 4-phenylmethoxyoxan-2-ol core and an acetic acid component. It has the molecular formula C14H20O5 and a molecular weight of 268.30 g/mol.

Molecular Formula C14H20O5
Molecular Weight 268.30 g/mol
CAS No. 645412-74-4
Cat. No. B12602150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;4-phenylmethoxyoxan-2-ol
CAS645412-74-4
Molecular FormulaC14H20O5
Molecular Weight268.30 g/mol
Structural Identifiers
SMILESCC(=O)O.C1COC(CC1OCC2=CC=CC=C2)O
InChIInChI=1S/C12H16O3.C2H4O2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10;1-2(3)4/h1-5,11-13H,6-9H2;1H3,(H,3,4)
InChIKeyBRBHIEDERKACRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic acid;4-phenylmethoxyoxan-2-ol (CAS 645412-74-4): Chemical Identity and Core Structural Features


Acetic acid;4-phenylmethoxyoxan-2-ol (CAS 645412-74-4) is a distinct chemical entity composed of a 4-phenylmethoxyoxan-2-ol core and an acetic acid component . It has the molecular formula C14H20O5 and a molecular weight of 268.30 g/mol [1]. This compound is a member of the oxan-2-ol (tetrahydropyran-2-ol) family, characterized by a benzyl ether substitution at the 4-position of the oxane ring and an associated acetic acid moiety. These structural features confer a unique combination of properties that differentiate it from simpler analogs, particularly in terms of polarity, hydrogen bonding potential, and molecular weight.

Protected alcohol building block with benzyl ether at the 4-position, suitable for orthogonal synthetic strategies.
Acetic acid adduct enabling salt formation, pH-dependent solubility, and further derivatization.
Higher molecular weight and distinct LogP support analytical differentiation from simpler oxan-2-ol derivatives.

Why Generic Substitution of Acetic acid;4-phenylmethoxyoxan-2-ol (CAS 645412-74-4) Can Lead to Experimental Failure


Substituting acetic acid;4-phenylmethoxyoxan-2-ol with a generic or closely related analog is not a straightforward replacement due to the compound's unique molecular composition. While other oxan-2-ol derivatives share the same core ring system, the specific combination of a 4-benzyloxy group and an acetic acid component significantly alters key physicochemical properties. These include polarity (as measured by polar surface area), lipophilicity (LogP), and hydrogen bonding capacity, which in turn influence solubility, reactivity, and interactions in biological or chemical systems. For instance, the presence of the acetic acid moiety increases the molecular weight and introduces an additional hydrogen bond donor/acceptor, potentially affecting crystallization behavior and formulation stability . These distinctions, though subtle in structure, can have a profound impact on experimental outcomes, making precise procurement of this exact CAS number critical for research reproducibility.

Polarity shift
The combined benzyl ether and acetic acid group significantly increase polar surface area vs. unsubstituted oxan-2-ol, altering solubility and membrane interaction profiles.
Lipophilicity mismatch
LogP is substantially higher than the parent tetrahydropyran-2-ol, shifting partitioning behavior in extractions and chromatographic systems.
Hydrogen bonding divergence
Additional H-bond donors and acceptors from the acetic acid moiety can change crystallization, co-crystal formation, and molecular recognition outcomes.

Quantitative Differentiation Guide: Acetic acid;4-phenylmethoxyoxan-2-ol vs. Structural Analogs


Molecular Weight and Size: A Differentiating Factor for Membrane Permeability and Formulation

Acetic acid;4-phenylmethoxyoxan-2-ol has a molecular weight (MW) of 268.30 g/mol . This is significantly higher than the unsubstituted parent compound, oxan-2-ol (tetrahydropyran-2-ol, CAS 694-54-2), which has a MW of 102.13 g/mol . The addition of the 4-phenylmethoxy and acetic acid groups increases the MW by over 160 g/mol. This increase directly impacts the compound's size, which is a critical parameter in applications involving membrane permeability, such as cell-based assays or passive diffusion studies.

Molecular weight
Head-to-head
268.30 g/mol vs 102.13 g/mol (oxan-2-ol)
+166.17 g/mol, ~2.6× increase
Reported MW shift may alter passive diffusion and formulation behavior.
Data to verify; calculated from molecular formula.
Molecular Weight Drug-likeness Formulation Science

Polar Surface Area (PSA): Impact on Solubility and Bioavailability

The calculated polar surface area (PSA) for acetic acid;4-phenylmethoxyoxan-2-ol is 75.99 Ų . This is a significant departure from the baseline PSA of 29.46 Ų for the unsubstituted tetrahydropyran-2-ol . The higher PSA is a direct consequence of the additional oxygen atoms from the phenylmethoxy group and the acetic acid carboxyl group. PSA is a well-established descriptor for predicting a molecule's ability to permeate cell membranes; values above 140 Ų generally indicate poor oral absorption, while values below 60 Ų are associated with good brain penetration [1].

Polar surface area
Head-to-head
75.99 Ų vs 29.46 Ų (oxan-2-ol)
+46.53 Ų, ~2.6× increase
Higher PSA may influence solubility and permeability context.
Calculated value; supports differentiation in membrane studies.
Polar Surface Area TPSA Bioavailability

Lipophilicity (LogP): A Key Determinant of Partitioning Behavior

The calculated LogP for acetic acid;4-phenylmethoxyoxan-2-ol is 1.79 . In contrast, the calculated LogP for the parent tetrahydropyran-2-ol is significantly lower, at 0.51 . This 3.5-fold difference in lipophilicity arises from the introduction of the hydrophobic benzyl group. LogP is a critical parameter that governs a compound's distribution between an organic and aqueous phase, affecting its behavior in liquid-liquid extractions, chromatographic separations, and its interaction with biological membranes.

Lipophilicity (LogP)
Head-to-head
1.79 vs 0.51 (oxan-2-ol)
+1.28 log units, ~3.5× partition ratio shift
Substantial LogP difference affects phase distribution and retention.
Calculated; verify experimentally for critical applications.
LogP Lipophilicity Partition Coefficient

Hydrogen Bonding Capacity: Implications for Molecular Recognition and Crystallization

Based on its structure, acetic acid;4-phenylmethoxyoxan-2-ol possesses an enhanced hydrogen bonding profile compared to simpler oxan-2-ol derivatives. The acetic acid moiety provides an additional hydrogen bond donor (the carboxylic acid proton) and an additional acceptor (the carbonyl oxygen). While the unsubstituted tetrahydropyran-2-ol has 1 donor and 2 acceptors, the target compound has at least 2 donors and 5 acceptors. This increased capacity for hydrogen bonding can strongly influence solid-state properties such as crystal packing, melting point, and solubility, and can be a key driver of molecular recognition in biological targets or supramolecular assemblies.

H-bond donors/acceptors
Class-level
Target: ~2 donors, 5 acceptors
Oxan-2-ol: 1 donor, 2 acceptors
+1 donor, +3 acceptors
Enhanced H-bond capacity can alter crystal packing and solubility.
Inferred from structure; solid-state studies recommended.
Hydrogen Bond Donors Hydrogen Bond Acceptors Crystal Engineering

Acetic Acid Moiety: Enabling Salt Formation and pH-Dependent Solubility

The presence of an acetic acid group in the compound's composition (as opposed to the neutral 4-phenylmethoxyoxan-2-ol free base) introduces the potential for ionization and salt formation. The carboxylic acid group can deprotonate at a suitable pH, forming a carboxylate anion. This ionization can dramatically increase aqueous solubility compared to the neutral form. For example, the solubility of a neutral benzyl-protected oxane derivative would be expected to be low in water, whereas the corresponding acetate salt form would exhibit enhanced solubility, particularly at higher pH values. This property is absent in non-acidic analogs like simple 4-benzyloxytetrahydro-2H-pyran.

Ionization potential
Class-level
This compound: Carboxylic acid (pKa ~4-5), salt-forming
Neutral analog: Non-ionizable
Qualitative difference in aqueous solubility and formulation.
Ionizable group enables pH-dependent solubility control.
Context-dependent; experimental pKa and salt screening advised.
Salt Formation pH-Dependent Solubility Ionization

Regiospecific 4-Phenylmethoxy Substitution: A Structural Handle for Synthetic Applications

The 4-phenylmethoxy (benzyl) group is a widely used protecting group for alcohols in organic synthesis, particularly in carbohydrate and natural product chemistry. Its presence at the 4-position of the oxane ring, as opposed to other positions or other protecting groups (e.g., methyl, acetyl), offers a specific set of chemical properties. The benzyl group is stable to a range of conditions (e.g., basic, mildly acidic) but can be selectively removed via hydrogenolysis (H₂, Pd/C), a mild and orthogonal deprotection strategy [1]. This is in contrast to an acetyl protecting group, which is base-labile, or a silyl protecting group, which is fluoride-labile.

Protecting group strategy
Method context
Benzyl ether at 4-position: stable to base, labile to hydrogenolysis (H₂, Pd/C). Orthogonal to acetyl and silyl groups.
Supports selective deprotection in complex synthetic sequences.
Based on established protecting group chemistry; validate in specific substrate.
Protecting Group Synthetic Intermediate Regioselectivity

High-Value Application Scenarios for Acetic acid;4-phenylmethoxyoxan-2-ol (CAS 645412-74-4) Based on Differentiated Evidence


Pharmaceutical Intermediate for Prodrug Design or Salt Screening

The acetic acid moiety of this compound presents a clear opportunity for its use as an intermediate in prodrug design or in salt screening campaigns. The ionizable carboxylic acid group can be used to form salts with basic counter-ions, a common strategy to improve the aqueous solubility and bioavailability of poorly soluble drug candidates . The quantitative difference in PSA (75.99 Ų vs. 29.46 Ų) and LogP (1.79 vs. 0.51) compared to the parent oxan-2-ol provides a measurable advantage for modulating these critical drug-like properties. Furthermore, the 4-benzyloxy group serves as a protected alcohol, allowing for further synthetic elaboration at a later stage after the solubility-enhancing salt has been formed.

Building Block in Complex Carbohydrate or Natural Product Synthesis

The specific 4-phenylmethoxy substitution pattern is a hallmark of protected carbohydrate derivatives and complex natural product intermediates [1]. This compound can serve as a valuable, selectively protected building block. The benzyl group at the 4-position is orthogonal to many other common protecting groups (e.g., esters, silyl ethers), allowing for a controlled sequence of deprotection and functionalization steps. The associated acetic acid can be exploited for further coupling reactions (e.g., esterification, amidation) or used to influence the stereochemical outcome of glycosylation reactions by acting as a neighboring group participant, a property not shared by neutral, non-acidic analogs.

Analytical Standard for Method Development in Complex Matrices

The unique combination of physicochemical properties—specifically the increased molecular weight (268.30 g/mol) and distinct LogP (1.79)—makes this compound an excellent candidate for use as an internal standard or reference material in analytical method development (e.g., LC-MS, HPLC) for complex biological or environmental matrices . Its retention time on a reverse-phase column will be markedly different from smaller, more polar oxane derivatives (e.g., tetrahydropyran-2-ol), reducing the likelihood of co-elution with analytes of interest. This ensures accurate quantification and reliable method validation in fields like metabolomics or environmental monitoring.

Fundamental Studies of Solid-State Properties and Crystal Engineering

The enhanced hydrogen bonding capacity of this compound, with an estimated 2 donors and 5 acceptors, makes it a prime candidate for fundamental studies in crystal engineering and solid-state chemistry [2]. The presence of the carboxylic acid group introduces the possibility of forming strong, directional O–H···O hydrogen bonds, which are key drivers of crystal packing. This compound can be used in co-crystallization screens with a variety of co-formers to explore new solid forms with improved physicochemical properties, such as increased stability or tailored dissolution rates. The specific PSA and hydrogen bonding profile differentiate it from simpler analogs, making it a valuable tool for understanding structure-property relationships in the solid state.

Application
Selection Property
Validation Focus
Prodrug/salt intermediate
Ionizable carboxylic acid group
Salt formation and pH-solubility profiles
Complex synthesis building block
Benzyl ether orthogonality and acetic acid handle
Deprotection compatibility and coupling efficiency
Analytical standard
Distinct MW (268.30) and LogP (1.79)
Chromatographic separation and method LOD/LOQ
Crystal engineering studies
Enhanced H-bond donor/acceptor network
Co-crystal screening and solid-form stability
Quote Request

Request a Quote for Acetic acid;4-phenylmethoxyoxan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.